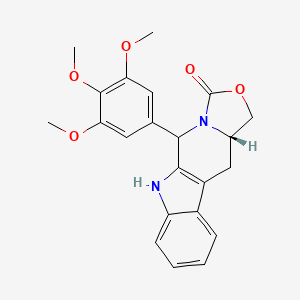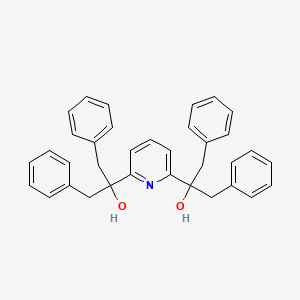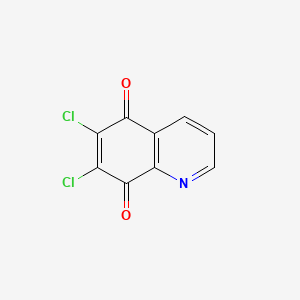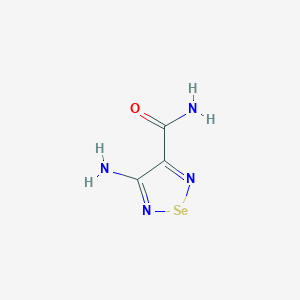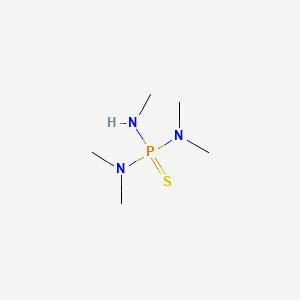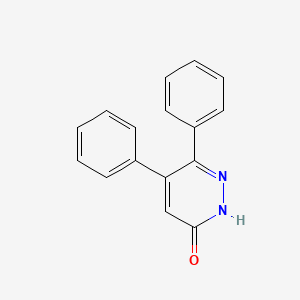
5,6-Diphenylpyridazin-3-one
Descripción general
Descripción
5,6-Diphenylpyridazin-3-one (DPP) is a heterocyclic compound with a wide range of applications in various scientific and medical fields. DPP is a member of the pyridazinone family and is composed of three nitrogen atoms and five carbon atoms, which give it a unique structure. DPP has been used in a variety of scientific experiments, from organic synthesis to drug development, due to its unique properties.
Aplicaciones Científicas De Investigación
Antibacterial Activity
5,6-Diphenylpyridazin-3-one has shown promise in the field of antibacterial research. El‐Sayed et al. (2009) synthesized derivatives of this compound, which were then tested for their antibacterial properties. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential in addressing bacterial infections (El‐Sayed, Moustafa, Haikal, & El‐Ashry, 2009).
ACAT Inhibition
In the field of medicinal chemistry, this compound derivatives have been explored as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. Giovannoni et al. (2001) found that certain alkyl-5,6-diphenylpyridazine derivatives display ACAT inhibition in micromolar ranges. This property is significant for the potential treatment of cholesterol-related disorders (Giovannoni et al., 2001).
Anticancer Potential
The anticancer properties of this compound derivatives have been investigated, with some derivatives showing promising results. Selim et al. (2021) synthesized derivatives with various biological and pharmacological activities, including anticancer properties. These substances were evaluated for their effectiveness against cancer cells, demonstrating the compound's potential in oncology (Selim, Yassin, & Salama, 2021).
Tubulin Interaction
Batra et al. (1986) studied the interaction of this compound derivatives with tubulin, a protein critical in cell division. They discovered that these derivatives interfere with tubulin polymerization and cause mitotic disruption, suggesting a potential use in the development of new cancer therapies (Batra, Powers, Hess, & Hamel, 1986).
DNA Binding Studies
This compound has been utilized in the study of DNA interactions. Chao et al. (2002) explored ruthenium(II) complexes containing this compound derivatives to understand their binding with DNA. This research contributes to the understanding of how certain compounds interact with genetic material, which is crucial for developing drugs that target DNA (Chao, Mei, Huang, & Ji, 2002).
Mecanismo De Acción
Target of Action
The primary target of 5,6-Diphenylpyridazin-3-one is tubulin , a protein that is crucial for the formation of the cytoskeleton in cells . Tubulin plays a significant role in cell division and structure, making it a key target for this compound .
Mode of Action
This compound interacts with tubulin in a unique way. It stimulates tubulin-dependent guanosine triphosphate hydrolysis and inhibits tubulin polymerization or induces tubulin oligomer formation, depending on specific reaction conditions . This suggests that this compound binds at a previously undescribed site on the tubulin molecule .
Biochemical Pathways
The interaction of this compound with tubulin affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton . This can lead to significant mitotic effects in cells, disrupting the normal cell division process . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Result of Action
The interaction of this compound with tubulin leads to significant mitotic effects in cells . In certain cell types, it causes a rise in the mitotic index, which correlates well with the cytotoxicity of the drugs . This suggests that this compound could have potential applications in cancer treatment, given its ability to disrupt cell division .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the phenyl rings of the compound can enhance its interactions with tubulin . .
Análisis Bioquímico
Biochemical Properties
5,6-Diphenylpyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to interact with tubulin, a protein that is essential for cell division and microtubule formation. The interaction of this compound with tubulin inhibits tubulin polymerization, leading to the disruption of microtubule dynamics
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound increases the mitotic index in certain cell types, indicating its role in disrupting normal cell division . Additionally, this compound has been shown to induce cytotoxicity in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to a unique site on the tubulin molecule, distinct from the binding sites of other known tubulin inhibitors such as colchicine and vinblastine . This binding inhibits tubulin polymerization and induces the formation of tubulin oligomers, disrupting the microtubule network and leading to cell cycle arrest . Furthermore, this compound has been shown to stimulate tubulin-dependent guanosine triphosphate hydrolysis, further affecting microtubule dynamics .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained disruption of cellular functions, particularly in cancer cells . These findings highlight the potential of this compound for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions . These metabolic processes are essential for the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound in specific tissues are critical for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is essential for its function as a tubulin inhibitor and its role in disrupting microtubule dynamics . Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of this compound within the cell .
Propiedades
IUPAC Name |
3,4-diphenyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUSMEFHLXSTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176044 | |
| Record name | 5,6-Diphenylpyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-34-9 | |
| Record name | 5,6-Diphenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diphenylpyridazin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Diphenylpyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 5,6-diphenylpyridazin-3-one derivatives interact with tubulin and what are the downstream effects?
A: Unlike other antimitotic agents like colchicine or vinblastine, DPP derivatives bind to a unique site on tubulin. [] This binding interaction leads to several downstream effects:
- Stimulation of GTP hydrolysis: DPP derivatives enhance the intrinsic GTPase activity of tubulin. []
- Inhibition of tubulin polymerization: Under certain conditions, these compounds prevent the assembly of tubulin into microtubules. []
- Induction of tubulin oligomer formation: Alternatively, DPP derivatives can promote the formation of small tubulin aggregates instead of normal microtubule structures. []
Q2: How does the structure of this compound derivatives influence their activity on tubulin and in different organisms?
A2: Structure-activity relationships are crucial for understanding the biological activity of DPP derivatives:
- Nitrile Group: A nitrile substituent at position 4 of the pyridazinone ring is essential for both tubulin interaction and herbicidal activity. []
- Substituents at Position 2: Modifications at position 2 influence activity, but a clear structure-function pattern is not yet fully understood. []
- Phenyl Ring Substituents:
Q3: Beyond disrupting microtubules, do this compound derivatives impact other cellular structures in Vero cells?
A: Research using immunofluorescence techniques on Vero cells treated with DPP derivatives like PD032 revealed an intriguing observation: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)
![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1222819.png)
![3-[[3-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxopropyl]amino]-4-methoxy-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1222820.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)
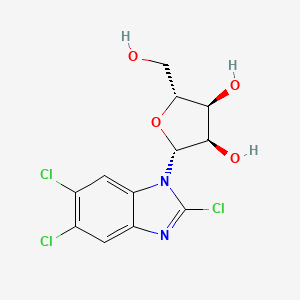
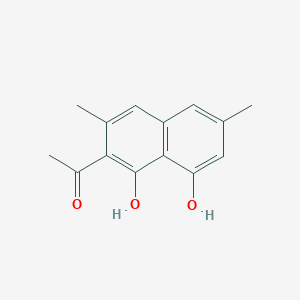

![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)
